molecular formula C15H19N3O2S B1229544 2,5-Dimethyl-4-(4-methyl-1-piperidinyl)-6-thieno[2,3-d]pyrimidinecarboxylic acid

2,5-Dimethyl-4-(4-methyl-1-piperidinyl)-6-thieno[2,3-d]pyrimidinecarboxylic acid

Cat. No. B1229544
M. Wt: 305.4 g/mol
InChI Key: ZAYBTAGWQGMXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-4-(4-methyl-1-piperidinyl)-6-thieno[2,3-d]pyrimidinecarboxylic acid is an organic heterobicyclic compound, an organosulfur heterocyclic compound, an organonitrogen heterocyclic compound and a thienopyrimidine.

Scientific Research Applications

Quantum Chemical Studies

Research has explored the quantum chemical calculations of energies, electronic structures, and molecular geometries of various thieno[2,3-d]pyrimidin-4-ones, including 2,5-dimethyl derivatives. These studies provide insights into the reactivity of these compounds with nitrating agents, examining factors that influence reaction probabilities and directions (Mamarakhmonov et al., 2016).

Synthesis and Proton NMR Spectra Studies

The synthesis of various pyrimidine-5-carboxylic acids, including dimethyl derivatives, has been investigated. These studies focus on understanding the hydration processes and spectral properties of these compounds, contributing to a deeper understanding of their chemical behavior (Kress, 1994).

Radioprotective and Antitumor Activities

Novel thieno[2,3-d]pyrimidine derivatives, including amino acids and imidazothieno-pyrimidines, have been synthesized and tested for radioprotective and antitumor activities. These studies expand the potential therapeutic applications of these compounds in medicine (Alqasoumi et al., 2009).

Antimicrobial Activities

Research into fused pyrimidines, including dimethylthieno[2,3-d]pyrimidine derivatives, has revealed antimicrobial properties. These findings suggest potential applications in the development of new antimicrobial agents (Hossain & Bhuiyan, 2009).

Synthesis and Structural Investigations

Studies have also focused on the synthesis of various substituted thieno[2,3-d]pyrimidine-4-ones. Understanding the structural properties of these compounds aids in the development of novel synthetic routes and applications in material science (Akramov et al., 2016).

Nonlinear Optical Exploration

Thiopyrimidine derivatives have been explored for their nonlinear optical (NLO) properties. These studies highlight the potential of thieno[2,3-d]pyrimidine derivatives in optoelectronic applications and NLO fields (Hussain et al., 2020).

properties

Product Name

2,5-Dimethyl-4-(4-methyl-1-piperidinyl)-6-thieno[2,3-d]pyrimidinecarboxylic acid

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

2,5-dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C15H19N3O2S/c1-8-4-6-18(7-5-8)13-11-9(2)12(15(19)20)21-14(11)17-10(3)16-13/h8H,4-7H2,1-3H3,(H,19,20)

InChI Key

ZAYBTAGWQGMXRC-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=C3C(=C(SC3=NC(=N2)C)C(=O)O)C

Canonical SMILES

CC1CCN(CC1)C2=C3C(=C(SC3=NC(=N2)C)C(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-Dimethyl-4-(4-methyl-1-piperidinyl)-6-thieno[2,3-d]pyrimidinecarboxylic acid

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